5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

Catalog No.
S1506941
CAS No.
14172-90-8
M.F
C44H30CoN4+2
M. Wt
673.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

CAS Number

14172-90-8

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

IUPAC Name

cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

Molecular Formula

C44H30CoN4+2

Molecular Weight

673.7 g/mol

InChI

InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2

InChI Key

OEWIYYALAUABQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2]
  • Light absorption: CoTPP absorbs light in the visible and near-infrared regions of the electromagnetic spectrum. This property makes it a potential candidate for various applications, including light-harvesting materials in solar cells [].
  • Redox chemistry: CoTPP can reversibly change its oxidation state, making it useful as a catalyst in chemical reactions. Researchers are exploring its potential applications in areas like water splitting for clean energy production [].
  • Self-assembly: CoTPP molecules can self-assemble into ordered structures, which can be useful in developing new materials with specific properties. For example, researchers are investigating CoTPP for its potential use in constructing supramolecular assemblies [].

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is a metalloporphyrin compound characterized by its cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is notable for its distinct structural features, which include four phenyl groups attached to the porphyrin ring. The molecular formula for this compound is C₄₄H₂₈CoN₄, and it has a molecular weight of approximately 671.65 g/mol. The cobalt(II) ion plays a crucial role in the electronic properties and reactivity of the porphyrin system, making it an important subject of study in coordination chemistry and materials science .

Due to its unique porphyrin structure. It acts as a catalyst in several oxidation and reduction reactions. For instance, it has been utilized in the oxidation of hydrocarbons, demonstrating significant catalytic activity when coupled with oxidants like hydrogen peroxide . Additionally, it can engage in reactions involving coordination with Lewis bases and other metal ions, leading to the formation of new complexes that exhibit altered reactivity profiles .

The biological activity of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) has garnered interest due to its potential applications in biomedical fields. Research indicates that this compound can act as a fluorescent probe for detecting various biological molecules. Its ability to facilitate electron transfer processes makes it a candidate for use in artificial electron transport chains . Furthermore, studies have shown that metalloporphyrins can exhibit antimicrobial properties and may play roles in photodynamic therapy for cancer treatment .

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) typically involves a two-step process:

  • Porphyrin Skeleton Construction: The initial step involves synthesizing the tetraphenylporphyrin framework through condensation reactions of pyrrole and benzaldehyde derivatives.
  • Metal Coordination: In the second step, cobalt(II) ions are introduced to the synthesized porphyrin to form the final metalloporphyrin complex. This can be achieved through direct metalation or by using cobalt salts under specific conditions .

Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) finds applications across various fields:

  • Catalysis: It serves as an effective catalyst for oxidation reactions and polymerization processes.
  • Fluorescent Probes: Due to its luminescent properties, it is used in biochemical assays and imaging techniques.
  • Electrocatalysis: The compound shows promise in energy-related applications such as fuel cells and batteries .
  • Biomedical

Interaction studies involving 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) have focused on its ability to coordinate with various substrates and other metal ions. These studies reveal that the compound can form stable complexes with Lewis bases and exhibit unique reactivity patterns when interacting with different chemical environments. Such interactions are crucial for understanding its catalytic mechanisms and biological functions .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II), including:

  • Cobalt(II) Tetraphenylporphyrin: Similar structure but may differ in reactivity based on the coordination environment.
  • Nickel(II) Tetraphenylporphyrin: Exhibits different catalytic properties due to the distinct electronic configuration of nickel compared to cobalt.
  • Copper(II) Tetraphenylporphyrin: Known for its strong catalytic activity in oxidation reactions but has different stability profiles compared to cobalt derivatives.

Uniqueness

The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine cobalt(II) lies in its specific electronic properties derived from the cobalt center which enhances its catalytic efficiency and biological activity compared to similar metalloporphyrins. This makes it particularly valuable for applications requiring precise control over electron transfer processes .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

673.180240 g/mol

Monoisotopic Mass

673.180240 g/mol

Heavy Atom Count

49

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

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